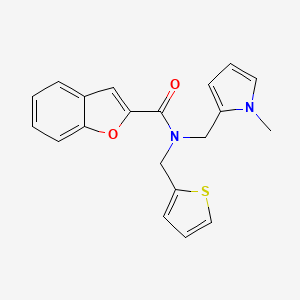

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzofuran-2-carboxamide

Description

N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring dual N-substituents: a 1-methylpyrrole methyl group and a thiophene methyl group. The benzofuran core provides a rigid aromatic scaffold, while the carboxamide moiety facilitates hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-21-10-4-7-16(21)13-22(14-17-8-5-11-25-17)20(23)19-12-15-6-2-3-9-18(15)24-19/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXAVVBKQACLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core One common approach is the cyclization of o-hydroxybenzaldehyde with malonic acid derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Antiviral Properties

Compounds containing pyrrole and thiophene moieties have demonstrated antiviral activity against various viruses, including hepatitis C virus and human immunodeficiency virus (HIV). The structure of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzofuran-2-carboxamide suggests potential for similar antiviral applications, particularly through the modulation of cyclooxygenase enzymes, which play a role in viral replication .

Polymer Chemistry

The incorporation of N-containing heterocycles like this compound into polymer matrices can enhance their mechanical properties and thermal stability. Research has shown that such compounds can act as effective plasticizers or stabilizers in polymer formulations, improving their performance in various applications .

Corrosion Inhibition

Studies have indicated that thiophene derivatives possess excellent corrosion inhibition properties for metals in acidic environments. The compound's ability to adsorb onto metal surfaces can form protective layers, reducing corrosion rates significantly .

Case Study 1: Antibacterial Efficacy

In a study published by MDPI, a series of benzofuran derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial activity significantly, suggesting that this compound could be optimized for similar effects .

Case Study 2: Antiviral Screening

A recent investigation into the antiviral properties of pyrrole-based compounds revealed promising results against HIV replication. The study emphasized the importance of structural modifications in enhancing bioactivity, indicating that N-containing heterocycles could be pivotal in developing new antiviral agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s thiophene and pyrrole groups enhance π-π stacking and hydrophobic interactions compared to thiazole or pyridine derivatives .

- Physicochemical Properties: Compounds like the piperidine-linked analog exhibit higher lipophilicity (LogD = 4.16 at pH 7.4), suggesting the target compound may have intermediate LogD due to balanced polar (carboxamide) and nonpolar (heterocycles) groups.

- Synthesis Complexity : The target compound’s dual N-alkylation likely requires multi-step synthesis, akin to the sulfonylmethyl-pyrrole derivatives in , which employ column chromatography and crystallization .

2.2. Functional Group Comparisons

- Carboxamide vs.

- Heterocyclic Substituents : Thiophene and pyrrole groups in the target compound may confer distinct electronic properties versus thiazole () or pyridine (), influencing solubility and target selectivity .

2.3. Spectroscopic and Crystallographic Data

While direct data for the target compound is unavailable, analogs provide insights:

- IR Spectroscopy : Benzofuran carboxamides typically show carbonyl stretches near 1670–1700 cm⁻¹, similar to pyrazole carboxamides in (1599–1496 cm⁻¹) .

- Crystallography : Polymorphs like 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide () exhibit mean C–C bond lengths of 0.004 Å and R factors of 0.063, suggesting the target compound may adopt similar packing motifs if crystallized .

Research Implications

- Drug Design : The dual heteroaromatic substituents in the target compound could optimize binding to targets like kinases or GPCRs, as seen in sulfonylmethyl-pyrrole inhibitors () .

- Physicochemical Optimization : LogD comparisons highlight the need to balance lipophilicity for bioavailability, as demonstrated in .

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 395.5 g/mol. Its structural features include a benzofuran moiety, which is known for various biological activities, and heterocycles that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₃S₂ |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1286720-87-3 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing benzofuran and thiophene structures. For instance, derivatives with similar scaffolds have shown significant antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

Compounds with benzofuran moieties have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Hypolipidemic Effects

A related study on benzofuran derivatives demonstrated hypolipidemic effects in hyperlipidemic rat models. Compounds were shown to significantly reduce triglyceride levels and increase high-density lipoprotein cholesterol levels, suggesting a potential role in managing lipid profiles and cardiovascular health .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzofuran ring or modifications to the pyrrole and thiophene groups can significantly influence the compound's pharmacological properties.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

- Ring Modifications : Altering the size or saturation of heterocycles can affect binding affinity to biological targets.

- Linker Length : The distance between functional groups may influence the compound's ability to interact with target sites.

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

- Antiviral Efficacy : Research has shown that pyrazole and isoxazole derivatives exhibit antiviral properties against HSV, with some compounds reducing plaque formation by over 60% at micromolar concentrations .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Hypolipidemic Activity : Compounds similar to benzofuran carboxamides have been tested in animal models, showing a significant reduction in plasma triglycerides after administration at doses around 15 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.